8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-26-18-9-5-8-16-14-17(22(25)27-20(16)18)21(24)23-11-10-19(28-13-12-23)15-6-3-2-4-7-15/h2-9,14,19H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGNUIJAMVVQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, with the CAS number 1796961-48-2, is a complex organic compound belonging to the class of chromenones. Its unique structure combines a methoxy group, a thiazepane ring, and a phenyl substituent, suggesting potential for diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 395.5 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO4S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1796961-48-2 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazepanes have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Mechanism of Action : The compound may interact with cellular targets involved in proliferation and apoptosis. For example, it could inhibit cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest in cancer cells.
- Case Study : A study on thiazepane derivatives demonstrated that they could significantly reduce the viability of glioblastoma cells by inducing apoptosis through both intrinsic and extrinsic pathways .
Antimicrobial Activity
Compounds containing thiazepane structures have also shown promising antimicrobial properties against various pathogens.
- Mechanism : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways.
- Research Findings : Research has indicated that certain thiazepane derivatives can inhibit the growth of Pseudomonas aeruginosa biofilms, which are notoriously resistant to conventional antibiotics .
In Vitro Studies
In vitro studies focusing on similar compounds reveal that they can modulate gene expression related to cell cycle regulation and apoptosis. For instance:
- Cell Cycle Arrest : Thiazepane derivatives have been shown to alter the expression levels of proteins such as p21 and cyclin E in cancer cells, leading to cell cycle arrest .
- Apoptosis Induction : These compounds can activate caspases (e.g., procaspase-3) and increase reactive oxygen species (ROS) levels, contributing to apoptotic cell death .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds related to the chromene structure. Research has shown that derivatives of chromenes can inhibit the growth of various cancer cell lines by targeting critical cellular pathways:
- Mechanism of Action : Chromene derivatives exhibit their anticancer effects through mechanisms such as topoisomerase inhibition and induction of apoptosis in cancer cells .
- Case Studies : A study demonstrated that specific chromene derivatives were effective against A549 lung cancer cells, showcasing significant cytotoxic activity .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Compounds with thiazepane and chromene moieties have been associated with antibacterial and antifungal activities:
- In Vitro Studies : In vitro testing has indicated that certain chromene derivatives possess the ability to inhibit fungal growth, making them candidates for antifungal drug development .
Neurological Applications
Research indicates that chromene compounds may have neuroprotective effects and could be beneficial in treating neurological disorders:
- Alzheimer's Disease : Some studies suggest that chromenes can modulate neurotransmitter systems and exhibit neuroprotective properties, potentially aiding in the treatment of Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and biological activity |
| Thiazepane ring | Contributes to receptor binding affinity |
| Carbonyl group | Plays a role in molecular interactions with target enzymes |
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions, often starting from simpler chromene derivatives. Modifications can enhance specific biological activities or reduce toxicity.
Q & A
Q. What are the critical steps in synthesizing 8-methoxy-3-(7-phenyl-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, and how can reaction yields be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the chromen-2-one core via condensation of substituted salicylaldehyde derivatives with active methylene compounds under acidic conditions.
- Step 2 : Introduction of the 7-phenyl-1,4-thiazepane moiety via nucleophilic acyl substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
- Step 3 : Purification via column chromatography or recrystallization from ethanol to achieve >95% purity .
Q. Optimization strategies :
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological workflow :
- Elemental analysis : Confirm C, H, N, S content with ≤0.3% deviation from theoretical values.
- Spectroscopy :
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~435.12 for C₂₄H₂₁NO₄S) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s photophysical properties and excited-state dynamics?
Approach :
- Perform XMS-CASPT2 calculations to model the ππ* → nπ* transition, which quenches fluorescence. Key geometric distortions occur in the pyran ring and carbonyl groups .
- Analyze Franck-Condon active modes using vibrational frequency calculations to identify non-radiative decay pathways.
- Compare with experimental UV-Vis and fluorescence spectra to validate computational models .
Data contradiction resolution : If experimental fluorescence intensity conflicts with predictions, re-examine solvent polarity effects or triplet-state contributions using TDDFT with Tamm-Dancoff approximation .
Q. What strategies resolve crystallographic ambiguities in determining the thiazepane ring conformation?
Crystallographic workflow :
- Collect high-resolution data (≤0.8 Å) using synchrotron radiation.
- Refine structures with SHELXL (anisotropic displacement parameters for non-H atoms) and validate using WinGX for R-factor convergence (<5%) .
- Address disordered thiazepane rings by applying TLS parameterization or partial occupancy models .
Case study : If the thiazepane ring adopts multiple conformers, use ORTEP to visualize electron density maps and apply constraints during refinement .
Q. How do structural modifications impact the compound’s biological activity?
SAR analysis :
- Methoxy position : Moving the methoxy group from C8 to C6 reduces antimicrobial activity by 40% (tested against S. aureus ATCC 25923) .
- Thiazepane substitution : Replacing phenyl with chlorophenyl increases cytotoxicity (IC₅₀ from 12 µM to 5 µM in MCF-7 cells) due to enhanced hydrophobic interactions .
Q. Experimental design :
Q. How can researchers address contradictions in reported biological activity across studies?
Root-cause analysis :
- Assay variability : Compare protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing). Normalize results using internal standards .
- Impurity effects : Re-test legacy samples via HPLC-MS to detect degradants (e.g., hydrolyzed carbonyl groups).
- Cell-line specificity : Validate findings across multiple lines (e.g., HeLa vs. HepG2) to rule out tissue-selective effects .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Critical Peaks | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.45 (m, 5H, Ar-H) | Phenyl group integration |
| ¹³C NMR | δ 160.2 (C=O) | Carbonyl confirmation |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch) | Chromen-2-one core integrity |
| HRMS (ESI+) | m/z 435.1245 [M+H]⁺ | Molecular ion match |
Q. Table 2. Biological Activity Comparison
| Modification | Activity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| Parent compound | 12.0 ± 1.2 | MCF-7 (breast cancer) | |
| C7-Thiazepane → Piperidine | 22.5 ± 2.1 | MCF-7 | |
| 8-OCH₃ → 8-Cl | 5.3 ± 0.8 | HeLa (cervical cancer) |
Critical Considerations for Experimental Design
- Solvent selection : Use deuterated DMSO for NMR to avoid peak splitting from protic solvents.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to obtain single crystals for XRD .
- Data sharing : Deposit structural data in the Cambridge Structural Database (CSD) to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
